molecular formula C6H13Cl2N3 B6605830 (2R)-1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride CAS No. 2413847-49-9

(2R)-1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride

Cat. No. B6605830
CAS RN: 2413847-49-9
M. Wt: 198.09 g/mol
InChI Key: VXFNMRHOJIJGTE-ZJIMSODOSA-N
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Description

(2R)-1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride, also known as Pyrazolopyridine Dihydrochloride (PPDC), is a synthetic compound with a variety of uses in scientific research. It is most commonly used as a reagent in organic synthesis, as an activator for catalytic reactions, and as an inhibitor of enzyme activity. PPDC is a white crystalline powder that is soluble in water, ethanol, and methanol, and has a melting point of about 200°C.

Scientific Research Applications

PPDC has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as an activator for catalytic reactions, and as an inhibitor of enzyme activity. It has been used to synthesize a wide range of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used to study the mechanism of action of various enzymes, as well as the biochemical and physiological effects of various drugs.

Mechanism of Action

PPDC acts as an inhibitor of enzyme activity by binding to specific enzymes and blocking their catalytic activity. It has been used to study the mechanism of action of various enzymes, including proteases, phosphatases, and kinases. It can also be used to study the effects of various drugs on the biochemical and physiological processes of cells.
Biochemical and Physiological Effects
PPDC has been used to study the biochemical and physiological effects of various drugs. It has been shown to inhibit the activity of several enzymes, including proteases, phosphatases, and kinases, which can lead to changes in the biochemical and physiological processes of cells. It has also been used to study the effects of various drugs on the nervous system, cardiovascular system, and immune system.

Advantages and Limitations for Lab Experiments

The use of PPDC in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is soluble in water, ethanol, and methanol, making it easy to work with. It is also very stable, which allows for repeated experiments with the same compound. However, PPDC can be toxic if ingested, and it can be corrosive if it comes into contact with skin or eyes.

Future Directions

The use of PPDC in scientific research is still in its early stages, and there are many potential future directions for its use. These include the development of new synthesis methods for the compound, the study of its effects on the nervous system, cardiovascular system, and immune system, and the study of its effects on various diseases and disorders. Additionally, PPDC could be used to develop new drugs, as well as to study the mechanism of action of existing drugs.

Synthesis Methods

PPDC can be synthesized via a two-step process. The first step involves the reaction of 1-bromo-3-chloropropane with 1-methyl-3-pyrazolidone in the presence of sodium hydroxide to form the intermediate compound 2-chloro-1-(1H-pyrazol-4-yl)propan-2-amine. This intermediate compound is then reacted with hydrochloric acid to produce the final product, PPDC.

properties

IUPAC Name

(2R)-1-(1H-pyrazol-4-yl)propan-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5(7)2-6-3-8-9-4-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFNMRHOJIJGTE-ZJIMSODOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNN=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CNN=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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